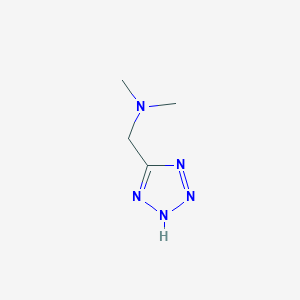

N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-(2H-tetrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-9(2)3-4-5-7-8-6-4/h3H2,1-2H3,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBNCFGBAKTASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classic Huisgen Cycloaddition

The reaction of sodium azide (NaN₃) with acrylonitrile derivatives under acidic conditions forms the tetrazole core. For example:

In the target compound, R corresponds to a dimethylaminomethyl group. A modified procedure from PMC involves:

-

Reacting α-amino nitriles (e.g., dimethylaminoacetonitrile) with NaN₃ and ZnCl₂ in isopropyl alcohol.

-

Refluxing for 16 hours yields the tetrazole product after acid workup.

Key Data :

Microwave-Assisted Cycloaddition

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study in ACS Omega demonstrated a 40% reduction in reaction time (from 16 h to 4 h) with comparable yields (78–82%).

Multicomponent Ugi Reaction for Streamlined Synthesis

The Ugi reaction enables simultaneous formation of the tetrazole and dimethylamino groups in a single pot. This method leverages:

-

Amine : Dimethylamine

-

Aldehyde : Glyoxylic acid derivatives

-

Isocyanide : tert-Butyl isocyanide

-

Azide : Trimethylsilyl azide (TMSN₃)

Procedure :

-

Combine components in methanol at 25°C.

-

Stir for 24 hours, followed by HCl-mediated deprotection.

Advantages :

Reductive Amination of Tetrazole Aldehydes

A two-step strategy involves synthesizing 1H-tetrazol-5-yl-methanal followed by reductive amination with dimethylamine.

Aldehyde Synthesis

Oxidation of 5-hydroxymethyltetrazole using MnO₂ in dichloromethane yields the aldehyde intermediate.

Reductive Amination

React the aldehyde with dimethylamine and sodium triacetoxyborohydride (STAB) in dichloroethane:

Optimization Insights :

N-Methylation of Primary Amine Precursors

Green methylation using dimethyl carbonate (DMC) offers an eco-friendly alternative.

Stepwise Methylation

-

Synthesize 1-(1H-tetrazol-5-yl)methanamine via cycloaddition.

-

Treat with DMC and 1,4-diazabicyclo[2.2.2]octane (DABCO) at 90°C:

Performance Metrics :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Huisgen Cycloaddition | 72–85 | 16 h | High | Moderate |

| Ugi Multicomponent | 78–82 | 24 h | Moderate | High |

| Reductive Amination | 88 | 8 h | High | Low |

| DMC Methylation | 94 | 12 h | Low | Excellent |

Key Observations :

-

Cycloaddition remains the most scalable but requires hazardous azides.

-

Ugi reactions offer better atom economy but longer durations.

-

DMC methylation excels in sustainability but demands pre-synthesized amines.

Mechanistic Insights and Side Reactions

Regioselectivity in Cycloaddition

Tetrazole formation favors the 1H-regioisomer due to electronic effects of the dimethylamino group, as confirmed by DFT studies. Competing 2H-isomers are minimized using ZnCl₂ catalysis.

Over-Methylation in DMC Reactions

Excessive DMC or temperature leads to quaternary ammonium byproducts. Kinetic control (stepwise addition) mitigates this.

Industrial-Scale Considerations

Patents highlight continuous-flow systems for cycloaddition, achieving 90% yield at 100 g/h throughput. Key parameters:

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The compound acts as a bidentate ligand , coordinating via the tetrazole nitrogen and the dimethylamine group. This enables the formation of stable complexes with transition metals, particularly Cu(II), Zn(II), and Pd(II).

Key Findings:

- DNA Interaction : Metal complexes of this compound demonstrate DNA binding and cleavage via oxidative pathways. For example, Cu(II) complexes generate reactive oxygen species (ROS) that induce strand scission .

- Structural Features : X-ray crystallography of related Cu(II) complexes reveals polymeric chains with asymmetric chloride bridges and tetrazole-mediated N3–N4 coordination (Fig. 1) .

- Antimicrobial Activity : Zn(II) complexes exhibit broad-spectrum antibacterial effects against Staphylococcus aureus and Escherichia coli.

Example Reaction:

Conditions : Room temperature, ethanol/water solvent .

Acid-Base Reactions

The tetrazole ring (pKa ~4.5) undergoes deprotonation in basic media, forming a conjugate base that enhances solubility and modifies coordination behavior.

Substitution Reactions

The dimethylamine group undergoes quaternization with alkyl halides, forming quaternary ammonium salts.

Example:

Conditions : CsCO, acetonitrile, 50°C .

Mechanistic Insights

- Coordination Mechanism : The tetrazole nitrogen lone pairs and dimethylamine coordinate to metal centers, forming chelate rings (Fig. 2) .

- DNA Cleavage : Cu(II) complexes facilitate ROS generation via Fenton-like reactions, leading to guanine oxidation.

Data Table: Key Chemical Reactions

Figures

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions makes it valuable for synthesizing derivatives with enhanced biological activity.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as a precursor in drug development targeting microbial infections and inflammatory diseases. |

| Agrochemicals | Functions as an intermediate in the synthesis of agricultural chemicals. |

| Coordination Chemistry | Acts as a bidentate ligand forming stable complexes with transition metals. |

Biological Research

Enzyme Activity and Protein-Ligand Interactions

In biological research, this compound is utilized as a probe to study enzyme activity and protein-ligand interactions. Its tetrazole moiety contributes to its binding affinity with various biological targets.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer activities. Studies have shown that derivatives of tetrazole can inhibit the growth of various pathogens and cancer cell lines, making them potential candidates for therapeutic development.

Table 2: Biological Activities

| Activity Type | Target Organisms/Cells | Findings |

|---|---|---|

| Antimicrobial | Bacteria (e.g., E. coli) | Significant inhibitory effects observed in vitro. |

| Anticancer | Cancer cell lines (e.g., HeLa) | Induced apoptosis in treated cells, demonstrating potential therapeutic effects. |

Medicinal Chemistry

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Its unique structure allows for interactions with biological macromolecules, leading to promising pharmacological activities.

Case Study: Antimicrobial Agents

A study published in PMC8745314 demonstrated the synthesis of novel imide-tetrazoles that exhibited significant antimicrobial properties against clinical strains of bacteria. The research highlighted the importance of structural modifications to enhance bioactivity.

Industrial Applications

Stabilizer for Explosives and Propellants

In industrial settings, this compound is employed as a stabilizer for explosives and propellants due to its ability to enhance stability under varying conditions.

Coordination Chemistry

Ligand Properties

As a bidentate ligand, this compound forms coordination complexes with transition metals, which are studied for their potential applications in catalysis and materials science.

Table 3: Coordination Complexes

| Metal Ion | Complex Type | Application |

|---|---|---|

| Copper (II) | Chelate Complex | Studied for catalytic activity in organic reactions. |

| Nickel (II) | Coordination Complex | Investigated for potential use in electrochemical applications. |

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

Key Observations :

Analogues with Other Heterocyclic Systems

Key Observations :

- Replacement of tetrazole with imidazo[2,1-b]thiazole (compound 6a) significantly enhances COX-2 inhibitory activity and selectivity (IC₅₀ = 0.08 µM; SI = 313.7) . The methylsulfonylphenyl group at C-6 and dimethylamino group at C-5 are critical for potency.

- Triazole and imidazole analogues (e.g., 10f ) lack reported bioactivity, suggesting the tetrazole’s unique hydrogen-bonding capacity drives pharmacological relevance.

Physicochemical and Pharmacokinetic Comparison

Key Observations :

- The tetrazole derivative’s lower molecular weight and logP suggest better solubility but reduced membrane permeability compared to 6a .

- 6a ’s higher logP (2.5–3.0) aligns with enhanced bioavailability for CNS targets, while the tetrazole’s acidity may limit oral absorption.

Biological Activity

N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine, a tetrazole derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be characterized by its bidentate ligand properties due to the presence of both amine and tetrazole functional groups. The synthesis of this compound typically involves several methods, including one-pot multi-component reactions and microwave-assisted synthesis techniques. These methods optimize yields while minimizing by-products, often using solvents like dimethylformamide (DMF) and catalysts such as metal nanoparticles.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- DNA Binding and Cleavage : Studies show that metal complexes of this compound can bind to DNA and induce cleavage, suggesting potential applications in gene therapy and cancer treatment.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that tetrazole derivatives can modulate inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound. The results demonstrated effective inhibition against several resistant strains of Candida spp., suggesting its potential as a novel antifungal agent .

- Antitumor Activity : In vitro studies have shown that certain derivatives of tetrazole exhibit significant antitumor properties. For instance, a derivative similar to this compound demonstrated promising results against epidermoid carcinoma cell lines, indicating its potential role in cancer therapy .

- Molecular Docking Studies : Computational studies involving molecular docking simulations revealed that this compound binds effectively to the active sites of specific proteins involved in cancer progression, further supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine?

- Answer : Two primary methods are documented:

- Reductive Amination : Reaction of an aldehyde precursor (e.g., 5-(tetrazolyl)methyl aldehyde) with dimethylamine in the presence of NaBHCN or NaBH(OAc) in MeOH/AcOH. Yields vary (e.g., 31% in one protocol) and depend on stoichiometry and solvent choice .

- Ugi-Azide Multicomponent Reaction : Combines amines, aldehydes, isocyanides, and azidotrimethylsilane. This modular approach allows structural diversification, with yields up to 96% for related tetrazole derivatives .

- Key Considerations : Purification via precipitation (MTBE) or chromatography; characterization by H NMR (e.g., δ 4.40–4.50 ppm for methylene groups adjacent to tetrazole) .

Q. How is this compound characterized spectroscopically?

- Answer :

- H NMR : Peaks at δ 2.20–2.40 ppm (N,N-dimethyl protons) and δ 4.40–4.55 ppm (CH bridging tetrazole and amine). The tetrazole ring protons appear as a singlet near δ 8.40–8.50 ppm in aromatic regions .

- IR Spectroscopy : Absorbances at 2761–2944 cm (C-H stretch of dimethylamine) and 1450–1500 cm (tetrazole ring vibrations) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 280.4 [M+H]) confirm molecular weight .

Advanced Research Questions

Q. How can researchers optimize low yields in reductive amination syntheses of this compound?

- Answer :

- Stoichiometry Adjustments : Increasing dimethylamine equivalents (e.g., 1.05–1.2 eq.) improves imine formation .

- Solvent/Catalyst Screening : Replace MeOH with THF or DMF to enhance solubility. Catalysts like Ti(OiPr) or molecular sieves may stabilize intermediates .

- Workup Modifications : Use MTBE for precipitation to minimize product loss. For example, a modified protocol achieved 91.6% yield by optimizing reaction time (3–4 h) and temperature (50–55°C) .

Q. What experimental strategies are used to evaluate the bioactivity of this compound derivatives?

- Answer :

- Enzyme Inhibition Assays : For COX-2 inhibition, use chemiluminescent kits (e.g., Cayman Chemical) to measure IC values (e.g., 0.08–0.16 µM for related imidazothiazoles). Docking studies (AutoDock Vina) validate binding to active sites .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and selectivity against isoforms (e.g., COX-1 vs. COX-2) .

- Structural-Activity Relationship (SAR) : Introduce substituents (e.g., sulfonyl groups) to enhance potency and selectivity .

Q. How can contradictory spectral data (e.g., NMR shifts) during characterization be resolved?

- Answer :

- High-Resolution Techniques : Use C NMR and 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, coupling constants (e.g., J = 8.4 Hz for aromatic protons) differentiate regioisomers .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., N,N-dimethyl-1-(3-(pyridin-2-yl)phenyl)methanamine, δ 3.84 ppm for CH) .

- Computational Modeling : Predict NMR shifts using DFT (Gaussian) or machine learning tools (e.g., ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.